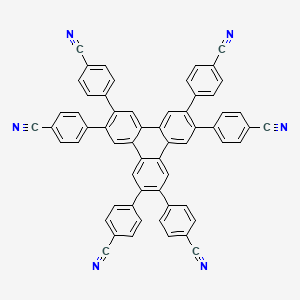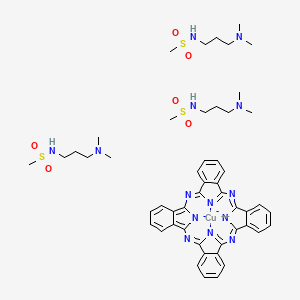
9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)- is a chemical compound belonging to the class of acridines Acridines are known for their diverse applications in various fields, including medicinal chemistry and industrial processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)- can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 2-aminobenzonitrile under specific conditions . The reaction typically requires a catalyst such as zinc dichloride and is carried out under controlled temperature and pressure to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
化学反応の分析
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where an amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic reagents such as sodium azide in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
科学的研究の応用
9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The primary mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)- involves its role as an acetylcholinesterase inhibitor. By inhibiting the enzyme acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft. This action enhances cholinergic transmission, which is beneficial in conditions where acetylcholine levels are deficient . Additionally, the compound may interact with other molecular targets and pathways, contributing to its overall pharmacological effects .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydro-9-acridinamine: Another member of the acridine family with similar structural features and applications.
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use as a cholinesterase inhibitor in pharmacological studies.
Tacrine: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Uniqueness
9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)- stands out due to its specific substitution pattern, which may confer unique pharmacological properties and enhance its efficacy as an acetylcholinesterase inhibitor. Its structural modifications may also influence its interaction with biological targets, making it a compound of interest for further research and development .
特性
CAS番号 |
34811-15-9 |
|---|---|
分子式 |
C18H24N2 |
分子量 |
268.4 g/mol |
IUPAC名 |
7-methyl-N-(2-methylpropyl)-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C18H24N2/c1-12(2)11-19-18-14-6-4-5-7-16(14)20-17-9-8-13(3)10-15(17)18/h8-10,12H,4-7,11H2,1-3H3,(H,19,20) |
InChIキー |
AAAJIKSEEYYMOW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C3CCCCC3=C2NCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



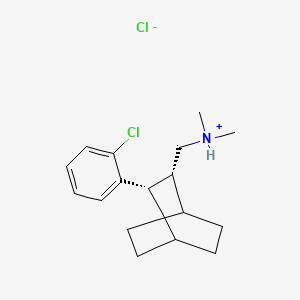
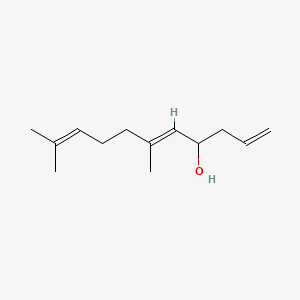

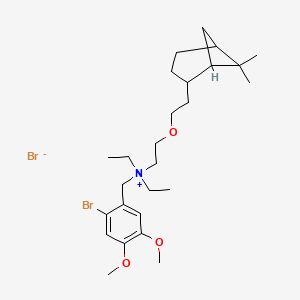
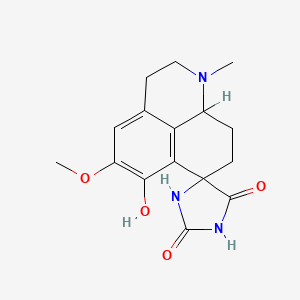

![Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate](/img/structure/B13748916.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid](/img/structure/B13748919.png)
![Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B13748920.png)

